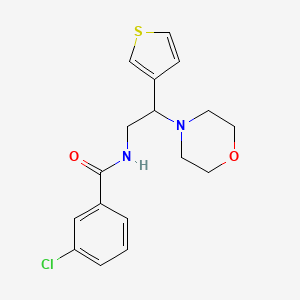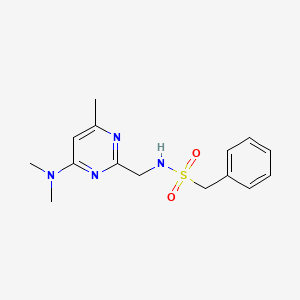![molecular formula C22H17NO B2886951 (2Z)-3-phenyl-2-[(phenylamino)methylidene]-2,3-dihydro-1H-inden-1-one CAS No. 478260-72-9](/img/structure/B2886951.png)
(2Z)-3-phenyl-2-[(phenylamino)methylidene]-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-(Anilinomethylidene)-3-phenyl-3H-inden-1-one is an organic compound that belongs to the class of indenones. Indenones are known for their unique structural features and potential applications in various fields such as medicinal chemistry and material science. This compound, in particular, is characterized by the presence of an anilinomethylidene group and a phenyl group attached to the indenone core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-phenyl-2-[(phenylamino)methylidene]-2,3-dihydro-1H-inden-1-one typically involves the condensation of aniline with a suitable precursor such as 3-phenyl-3H-inden-1-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can participate in substitution reactions, where the anilinomethylidene group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (2Z)-3-phenyl-2-[(phenylamino)methylidene]-2,3-dihydro-1H-inden-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound might be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Studies could involve in vitro and in vivo assays to evaluate its efficacy and mechanism of action.
Medicine: In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. Structure-activity relationship (SAR) studies would be conducted to optimize its pharmacological properties.
Industry: In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (2Z)-3-phenyl-2-[(phenylamino)methylidene]-2,3-dihydro-1H-inden-1-one would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
(2Z)-2-(benzylidene)-3-phenyl-3H-inden-1-one: Similar structure but with a benzylidene group instead of an anilinomethylidene group.
(2Z)-2-(methylidene)-3-phenyl-3H-inden-1-one: Similar structure but with a methylidene group instead of an anilinomethylidene group.
Uniqueness: The presence of the anilinomethylidene group in (2Z)-3-phenyl-2-[(phenylamino)methylidene]-2,3-dihydro-1H-inden-1-one imparts unique chemical properties, such as increased reactivity and potential biological activity, compared to its analogs. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
(2Z)-2-(anilinomethylidene)-3-phenyl-3H-inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO/c24-22-19-14-8-7-13-18(19)21(16-9-3-1-4-10-16)20(22)15-23-17-11-5-2-6-12-17/h1-15,21,23H/b20-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAWUMWLZOIMBV-HKWRFOASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)C2=CNC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C\2C3=CC=CC=C3C(=O)/C2=C\NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzenesulfonamide](/img/structure/B2886870.png)
![4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfonyl]-2-pyrimidinamine](/img/structure/B2886872.png)
![N-(4-acetylphenyl)-4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanamide](/img/structure/B2886873.png)
![N-(2,4-dimethoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2886874.png)
![1-Methyl-4-{2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}piperazine](/img/structure/B2886876.png)

![2-[4-(diethylsulfamoyl)benzamido]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2886882.png)

![2-(4-chlorophenoxy)-2-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2886885.png)


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2886889.png)

